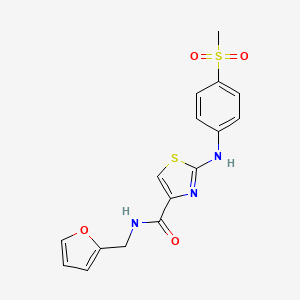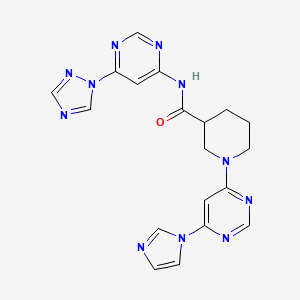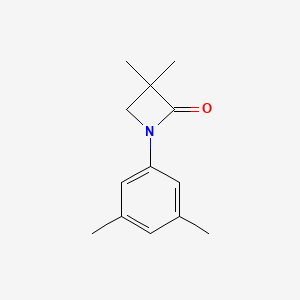
1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, as seen in the synthesis of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives, which are obtained by condensation of dimethyl cyclohexanone, ammonium acetate, and substituted aromatic aldehydes . Similarly, the synthesis of 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione involves the use of bases, although the compound could not be deprotonated to afford the corresponding carbene .
Molecular Structure Analysis
Molecular structure analysis is performed using various spectroscopic techniques and X-ray crystallography. For instance, the structure of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives was characterized by FT-IR, FT-Raman, NMR, GC–MS, and single crystal X-ray diffraction analysis . The crystal structure of an adduct from 3-dimethylamino-2,2-dimethyl-2H-azirine and 3-methyl-2,4-diphenyl-1,3-oxazolium-5-olate was determined by X-ray analysis .
Chemical Reactions Analysis
Chemical reactions involving related compounds include selective esterification under Mitsunobu conditions , addition reactions with phenylisocyanate and diphenylketene , and reactions with carboxylic acids and cyclic 1,3-diketones . These reactions often involve cleavage of bonds and rearrangement, leading to the formation of various adducts and derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their reactivity and separation techniques. Capillary electrophoresis was used for the separation of aminoalkanol derivatives of 1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5,10-trione, indicating their potential as anticancer drugs . The reactivity of singlet and triplet arylnitrenes was studied by photodecomposition, providing insights into the thermodynamic parameters and reaction mechanisms .
Applications De Recherche Scientifique
Reactions with Phenols and Halogenaromaten
The compound 1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone demonstrates interesting reactivity when it interacts with phenols and halogen aromatics. It has been studied for its capability to react with phenols, leading to the formation of N′-methylidene derivatives of 2-amino-N,N-dimethyl-isobutyramide, highlighting its potential in synthetic organic chemistry (Chandrasekhar, Heimgartner, & Schmid, 1977).
Interaction with Carboxylic Acids and Cyclic 1,3-diketones
In another study, 1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone showed a unique ability to interact with carboxylic acids and cyclic 1,3-diketones. This interaction produces N-acyl derivatives of 2-amino, -N,N dimethyl-isobutyramide, indicating its significance in the synthesis of complex organic molecules (Vittorelli et al., 1974).
Luminescence Sensing
The compound has been incorporated into lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde-based derivatives. This application demonstrates its potential in the development of advanced sensor materials (Shi, Zhong, Guo, & Li, 2015).
Crystal Engineering in Supramolecular Assemblies
1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone has also been used in the study of crystal engineering and the formation of supramolecular assemblies. This research contributes to our understanding of molecular interactions and crystal formation processes (Arora & Pedireddi, 2003).
Biological Activities and Interaction with DNA
Another significant application is in the study of biological activities and interaction with DNA. It has shown potential in various biological research areas, including interaction with calf thymus DNA (Sirajuddin et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-5-10(2)7-11(6-9)14-8-13(3,4)12(14)15/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHTWZITHBVUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(C2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

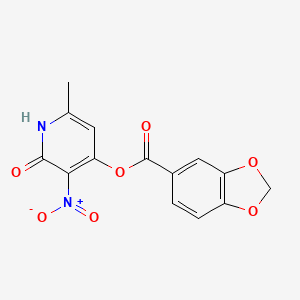

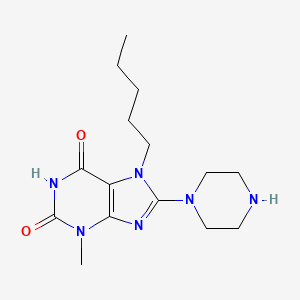
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
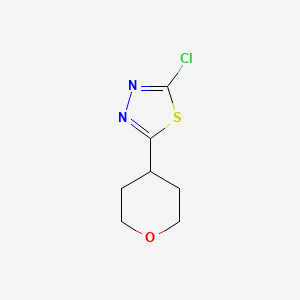
![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3002824.png)

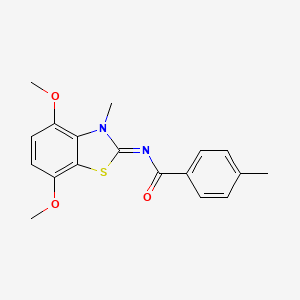
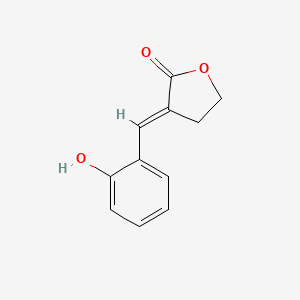

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)

